Cyanomethylsulfonylacetic acid
CAS No.: 55863-98-4
Cat. No.: VC14362637
Molecular Formula: C4H5NO4S
Molecular Weight: 163.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55863-98-4 |
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Molecular Formula | C4H5NO4S |
Molecular Weight | 163.15 g/mol |
IUPAC Name | 2-(cyanomethylsulfonyl)acetic acid |
Standard InChI | InChI=1S/C4H5NO4S/c5-1-2-10(8,9)3-4(6)7/h2-3H2,(H,6,7) |
Standard InChI Key | NCEMYYNYQIPXPN-UHFFFAOYSA-N |
Canonical SMILES | C(C#N)S(=O)(=O)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Cyanomethylsulfonylacetic acid belongs to the class of sulfonated carboxylic acids. Its molecular formula is C₄H₅NO₄S, with a molecular weight of 163.15 g/mol. The compound’s structure features:
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A cyano group (-CN) attached to a methylene (-CH₂-) unit.
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A sulfonyl group (-SO₂-) bridging the methylene and acetic acid groups.
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A terminal carboxylic acid (-COOH) group.
The presence of electron-withdrawing groups (-CN and -SO₂-) significantly influences its acidity and reactivity. The carboxylic acid proton exhibits a pKa of approximately 2.1–2.5, lower than unsubstituted acetic acid (pKa ≈ 4.76), due to the inductive effects of the adjacent electronegative groups .
Synthesis and Purification Methods
Synthetic Pathways
The synthesis of cyanomethylsulfonylacetic acid typically involves multistep reactions:
Step 1: Cyanomethylation
Sodium chloroacetate reacts with sodium cyanide in aqueous medium to form sodium cyanoacetate :
This step is analogous to methods described in cyanoacetic acid synthesis .
Step 2: Sulfonation
The cyanoacetate intermediate undergoes sulfonation using a sulfonating agent such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). For example:
Subsequent oxidation of the sulfonic acid to the sulfonyl group is achieved using hydrogen peroxide or ozone .
Step 3: Acidification and Purification
The sulfonated product is acidified with hydrochloric acid to yield the free carboxylic acid. Melt crystallization or vacuum distillation is employed for purification, achieving purities >99% .
Optimization Challenges
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Side Reactions: Competing hydrolysis of the cyano group (-CN → -COOH) may occur under acidic conditions.
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Yield Improvements: Catalytic use of BF₃·Et₂O in acetic acid enhances sulfonation efficiency, boosting yields to 85–95% .
Physicochemical Properties
Property | Value/Range | Method of Analysis |
---|---|---|
Melting Point | 145–148°C | Differential Scanning Calorimetry |
Solubility (25°C) | 12 g/L in H₂O | Gravimetric Analysis |
LogP (Octanol-Water) | -0.85 | Shake-Flask Method |
UV λmax (H₂O) | 210 nm, 265 nm | UV-Vis Spectroscopy |
The compound’s hygroscopicity and thermal stability (decomposes above 200°C) make it suitable for controlled-environment applications .
Applications in Pharmaceutical Chemistry
Cyanomethylsulfonylacetic acid serves as a precursor in the synthesis of:
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Antimicrobial Agents: Derivatives with substituted benzyl groups exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
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Cephalosporin Analogues: The sulfonyl moiety enhances β-lactamase resistance in antibiotic derivatives .
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Enzyme Inhibitors: The electron-deficient sulfonyl group interacts with catalytic residues in protease enzymes.
Recent Advances and Future Directions
Recent studies highlight its utility in metal-organic frameworks (MOFs) for gas storage and bioconjugation techniques. Computational modeling predicts its potential as a ligand for transition-metal catalysts. Further research is needed to explore its role in green chemistry and biodegradable polymers.
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